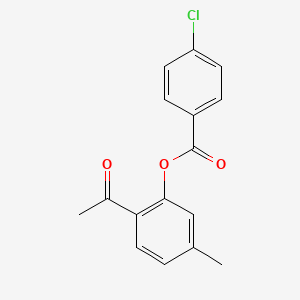
N-(4-chloro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide, also known as CBT-1, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzothiazole derivatives and has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective properties.
作用機序
The exact mechanism of action of N-(4-chloro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide is not fully understood. However, it has been proposed that N-(4-chloro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide exerts its biological effects by modulating various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphoinositide 3-kinase (PI3K)/Akt pathway. N-(4-chloro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide has also been found to inhibit the production of reactive oxygen species (ROS) and to activate the antioxidant defense system.
Biochemical and Physiological Effects:
N-(4-chloro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide has been found to possess a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, to protect against neuronal damage, and to improve cognitive function. It has also been found to modulate the immune response, to regulate glucose metabolism, and to improve cardiovascular function.
実験室実験の利点と制限
One of the main advantages of N-(4-chloro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide is its broad range of biological activities, making it a promising candidate for the treatment of various diseases. It is also relatively easy to synthesize and purify, making it readily available for laboratory experiments. However, one of the limitations of N-(4-chloro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide is its potential toxicity, which needs to be carefully evaluated before its use in clinical trials.
将来の方向性
There are several future directions for the study of N-(4-chloro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide. One of the main areas of research is the development of novel derivatives with improved pharmacological properties, such as increased potency and selectivity. Another area of research is the evaluation of the safety and efficacy of N-(4-chloro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide in animal models of various diseases, as well as in clinical trials. Finally, the elucidation of the exact mechanism of action of N-(4-chloro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide and its downstream signaling pathways may provide insights into the development of novel therapeutic strategies for various diseases.
合成法
The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide involves the reaction of 4-chloro-1,3-benzothiazol-2-amine with 2-thiophenecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure N-(4-chloro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide.
科学的研究の応用
N-(4-chloro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has also been studied for its potential use in the treatment of cancer, diabetes, and cardiovascular diseases.
特性
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2OS2/c13-7-3-1-4-8-10(7)14-12(18-8)15-11(16)9-5-2-6-17-9/h1-6H,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEIHJBXEJPSAGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(S2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-bromo-4-chloro-2-{[(2,2-dimethylpropyl)amino]methylene}-1,2-dihydro-3H-indol-3-one](/img/structure/B5729130.png)
![4-{2-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B5729147.png)
![methyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]hydrazinecarboxylate](/img/structure/B5729158.png)



![2-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5729192.png)
![methyl 2-({[2-(2-methyl-3-furoyl)hydrazino]carbonyl}amino)benzoate](/img/structure/B5729197.png)

![N'-{[(2-bromo-4-ethylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5729209.png)


![2,5-dimethoxy-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5729242.png)
